3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane
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Overview
Description
3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[221]heptane is an organic compound with a unique bicyclic structure It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a bicyclo[221]heptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane typically involves the reaction of 2,2-dimethylbicyclo[2.2.1]heptane with a methoxy-substituted benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in structure but with a naphthalene moiety instead of a bicyclo[2.2.1]heptane.
(±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one: Another bicyclic compound with a different substitution pattern.
Uniqueness
3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane is unique due to its specific combination of a methoxy-substituted phenyl ring and a bicyclo[2.2.1]heptane structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
92214-48-7 |
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Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
3-[methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H22O/c1-17(2)14-10-9-13(11-14)15(17)16(18-3)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |
InChI Key |
ZQMMQGHVCGSRDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1=C(C3=CC=CC=C3)OC)C |
Origin of Product |
United States |
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